2-amino-6-(trifluoromethoxy)benzoic Acid

Catalog No.
S784946
CAS No.
561304-48-1
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-6-(trifluoromethoxy)benzoic Acid

CAS Number

561304-48-1

Product Name

2-amino-6-(trifluoromethoxy)benzoic Acid

IUPAC Name

2-amino-6-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14)

InChI Key

GPGNUJGCHLXOIW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N

Pharmaceutical Research:

  • Antibacterial Activity: Studies suggest potential antibacterial properties of 2-ABT against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. Further research is needed to determine its efficacy and potential development into antibiotics.

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): 2-ABT has been investigated as a potential host material in OLEDs due to its thermal and chemical stability, along with its ability to transport electrical charges [].

Medicinal Chemistry:

  • Drug Discovery: The presence of both amine and carboxylic acid functional groups in 2-ABT makes it a potential scaffold for the development of new drugs, offering various possibilities for chemical modifications to target specific biological processes [].

Chemical Biology:

  • Protein-Ligand Interactions: 2-ABT can be used as a probe molecule to study protein-ligand interactions due to its ability to form specific binding interactions with certain proteins []. This can be helpful in understanding protein function and developing new drugs that target these interactions.

XLogP3

2.5

Dates

Modify: 2023-08-15

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